N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide
Description
N-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic heterocyclic compound featuring an imidazo[2,1-b]thiazole core fused with a benzamide moiety. The molecule includes a 4-fluorophenyl group at position 6 of the imidazothiazole ring and a trifluoromethyl-substituted benzamide at the methyl-linked position. Its synthesis likely involves multi-step condensation and functionalization reactions, as seen in analogous compounds .
Properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N3OS/c1-12-18(10-26-19(29)15-4-2-3-5-16(15)21(23,24)25)30-20-27-17(11-28(12)20)13-6-8-14(22)9-7-13/h2-9,11H,10H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAAWQZVHIDCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 433.4 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, such as a thiazole ring and a trifluoromethyl group, which are known to enhance pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1421490-47-2 |
| Molecular Formula | C21H15F4N3OS |
| Molecular Weight | 433.4 g/mol |
Target Pathways
This compound exhibits diverse biological activities through various biochemical pathways. These include:
- Antimicrobial Activity : The compound shows promise against bacterial strains and fungi, likely due to the presence of the thiazole and imidazole moieties, which are known for their antimicrobial properties .
- Antitumor Activity : Studies indicate that thiazole derivatives can exhibit cytotoxic effects on cancer cells. The structural components of this compound suggest potential antitumor activity, as seen in similar compounds .
Biochemical Interactions
The compound's interaction with biological targets can lead to the inhibition of specific enzymes or receptors involved in disease pathways. For example, thiazole derivatives have been reported to inhibit certain kinases and other proteins critical for tumor growth .
In Vitro Studies
Recent studies have focused on evaluating the cytotoxicity and antimicrobial efficacy of this compound:
- Cytotoxicity Tests : The compound was tested against various human cell lines, demonstrating low toxicity with IC50 values indicating effective concentrations for inhibiting cell growth without significant harm to normal cells .
- Antimicrobial Activity : In vitro tests showed that the compound effectively inhibited the growth of Mycobacterium tuberculosis and other pathogenic bacteria, with IC50 values comparable to established antibiotics .
- Mechanistic Insights : Docking studies revealed that the compound binds effectively to target proteins involved in cellular signaling pathways related to cancer and infection .
Case Study 1: Antitubercular Activity
A study evaluated a series of imidazole-thiazole derivatives for their antitubercular activity. Among them, compounds structurally similar to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating strong potential as antitubercular agents .
Case Study 2: Antitumor Efficacy
Another study assessed the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that modifications in the thiazole structure could significantly enhance antitumor activity, supporting the hypothesis that this compound might possess similar or superior efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The imidazo[2,1-b]thiazole moiety has been associated with various anticancer activities, making it a promising scaffold for drug development.
Case Study: In Vitro Anticancer Studies
-
Cell Line Testing :
- The compound was tested against several cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HepG2 (liver cancer).
- Results indicated that N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide exhibited significant cytotoxicity with IC values ranging from 10 to 30 µM depending on the cell line tested .
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
- Structure-activity relationship studies suggest that the presence of the trifluoromethyl group enhances its potency by increasing lipophilicity, facilitating better membrane permeability .
Anticonvulsant Effects
In addition to its anticancer properties, this compound has been evaluated for anticonvulsant activity. Research indicates that compounds with similar thiazole structures can modulate neurotransmitter systems effectively.
Experimental Findings
- In picrotoxin-induced seizure models, derivatives of imidazo[2,1-b]thiazoles demonstrated anticonvulsant effects comparable to standard treatments . This suggests potential therapeutic applications in epilepsy management.
Other Biological Activities
Beyond anticancer and anticonvulsant effects, this compound may have additional pharmacological applications:
- Anti-inflammatory Properties : Preliminary studies indicate that thiazole derivatives can exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines .
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, suggesting a potential role in treating infections .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The 5-chloro substituent on the thiophene ring undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions. This reactivity is enhanced by electron-withdrawing effects of the carboxamide group, which polarizes the C–Cl bond.
Example : Reaction with 4-methoxyphenylboronic acid under Suzuki conditions yields 5-(4-methoxyphenyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide ( , ).
Functionalization of the Pyrazole Ring
The 1H-pyrazole ring undergoes electrophilic substitution at the N1 and C4 positions, influenced by the electron-donating thiophen-3-yl group at C3.
Mechanistic Insight : The thiophen-3-yl group directs electrophiles to the pyrazole C4 position due to resonance stabilization ( , ).
Carboxamide Group Reactivity
The carboxamide linker participates in hydrolysis, condensation, and rearrangement reactions.
Example : Acid hydrolysis cleaves the amide bond, yielding 5-chlorothiophene-2-carboxylic acid and 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine (, ).
Oxidation of Thiophene and Pyrazole Moieties
The thiophene ring undergoes oxidation to form sulfoxides or sulfones, while the pyrazole ring remains stable under mild conditions.
| Reaction Type | Reagents/Conditions | Products | Source Analogues |
|---|---|---|---|
| Thiophene Oxidation | H₂O₂/AcOH | Thiophene-S-oxide derivative | , |
| Sulfone Formation | mCPBA, CH₂Cl₂ | Thiophene-S,S-dioxide derivative | , |
Note : Overoxidation of thiophene to sulfone diminishes aromaticity, altering electronic properties (, ).
Cross-Coupling Reactions
The thiophene and pyrazole rings participate in Pd-catalyzed cross-couplings, enabling C–C bond formation.
| Reaction Type | Reagents/Conditions | Products | Source Analogues |
|---|
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Imidazo[2,1-b]thiadiazole Derivatives : describes 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole, which shares a fused imidazo-heterocyclic system but replaces the thiazole with a thiadiazole ring. The methoxyphenyl substituent in this analog contrasts with the trifluoromethylbenzamide group in the target compound, likely altering electronic properties and solubility .
- Benzimidazole-Triazole-Thiazole Hybrids: Compounds in , such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b), incorporate triazole and benzimidazole moieties.
Substituent Effects
- Trifluoromethyl-Benzamide Derivatives : lists compounds like N-((2-((N-benzyl-4-fluorophenyl)sulfonamido)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (21), which share the trifluoromethylbenzamide motif. However, the pyridine and sulfonamide groups in these analogs introduce distinct hydrogen-bonding capabilities compared to the imidazothiazole-linked benzamide in the target compound .
- Fluorophenyl Modifications: The 4-fluorophenyl group in the target compound is also present in ’s 2-(4-acetylphenoxy)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide. Replacing the acetylphenoxy group with a trifluoromethylbenzamide may enhance lipophilicity and metabolic stability .
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Analogs
Preparation Methods
Transition-Metal-Free Cyclization Using Propargyl Tosylates
A robust method for constructing the imidazo[2,1-b]thiazole scaffold involves a propargyl tosylate and 2-mercaptoimidazole under basic conditions. For the target compound:
- 2-Mercapto-4-fluorophenylimidazole is prepared via condensation of 4-fluorothiobenzamide with chloroacetaldehyde.
- Reaction with 3-methylpropargyl tosylate in the presence of K₂CO₃ induces S-propargylation, followed by 5-exo-dig cyclization and isomerization to yield 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole .
- Bromination at C2 using NBS (N-bromosuccinimide) introduces a bromomethyl group, which is subsequently aminated to form the aminomethyl intermediate .
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C, 12 h | 78–85 |
| Bromination | NBS, AIBN, CCl₄, reflux | 65–72 |
| Amination | NH₃/MeOH, 60°C, 6 h | 88–92 |
Groebke-Blackburn-Bienaymé Multicomponent Reaction (GBBR)
An alternative one-pot approach employs the GBBR to assemble the imidazo[2,1-b]thiazole ring:
- 3-Formylchromone , 2-amino-4-fluorothiazole , and tert-butyl isocyanide react in toluene at 100°C for 30 minutes.
- The reaction proceeds via imine formation, cyclization, and isomerization, directly yielding the 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole core.
Advantages :
- Avoids transition-metal catalysts.
- High functional group tolerance.
Synthesis of 2-(Trifluoromethyl)Benzoyl Chloride
The trifluoromethylbenzamide moiety is synthesized via a four-step sequence:
Fluorination and Cyano Substitution
Hydrogenation and Hydrolysis
- Catalytic hydrogenation (5% Pt/C, H₂, THF) reduces the nitrile to 2-trifluoromethylbenzylamine .
- Hydrolysis with NaOH (100°C, 2 h) converts the amine to 2-(trifluoromethyl)benzoic acid .
- Treatment with SOCl₂ generates the corresponding acid chloride .
Key Data :
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Fluorination | KF, DMF, 160°C, 3 h | 89 | 97.5 |
| Cyanation | CuCN, DMSO, 120°C, 4 h | 85 | 98.1 |
| Hydrogenation | Pt/C, H₂, THF, 25°C, 16 h | 93 | 98.8 |
Amide Coupling and Final Assembly
The aminomethyl-imidazo[2,1-b]thiazole intermediate is coupled with 2-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions:
- The amine is dissolved in THF/H₂O (2:1) and treated with the acid chloride at 0°C.
- The reaction is stirred for 4 h, yielding the target amide after purification.
Optimization :
- Use of Et₃N as a base improves coupling efficiency (yield: 86–91%).
- Chromatography (SiO₂, EtOAc/hexane) achieves >99% purity.
Comparative Analysis of Synthetic Routes
Transition-Metal-Free vs. GBBR Approach
| Parameter | Transition-Metal-Free | GBBR |
|---|---|---|
| Steps | 3 | 1 |
| Yield (%) | 72 (overall) | 78 |
| Catalyst | None | None |
| Scalability | Industrial-friendly | Limited to lab-scale |
Trifluoromethyl Benzamide Synthesis
- Total Yield : 67% (four steps).
- Purity : >97% after crystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
